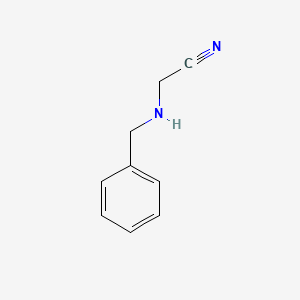

2-(Benzylamino)acetonitrile

説明

Contextualization within Amine and Nitrile Chemistry

2-(Benzylamino)acetonitrile is an organic compound featuring two key functional groups: a secondary amine and a nitrile. This bifunctionality defines its chemical behavior and establishes its position within the fields of amine and nitrile chemistry.

Amines are characterized by a nitrogen atom with a lone pair of electrons, which allows them to act as both bases and nucleophiles. crunchchemistry.co.uk As bases, they can accept protons from acids to form salts. As nucleophiles, they can attack electron-deficient centers, a fundamental reaction in the formation of many carbon-nitrogen bonds. crunchchemistry.co.uk The reactivity of the amine in this compound is central to its role as a building block in the synthesis of more complex molecules.

Nitriles, characterized by a carbon-nitrogen triple bond (C≡N), are versatile functional groups in organic synthesis. They can undergo reduction to form primary amines using reagents like lithium tetrahydridoaluminate (LiAlH₄) or catalytic hydrogenation. crunchchemistry.co.uk This reaction provides a pathway to diamine structures. Conversely, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, offering a route to amino acids and their derivatives.

The compound this compound is a type of α-amino nitrile, a class of compounds famously synthesized through the Strecker reaction. This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a cyanide source, and it remains a cornerstone for the synthesis of α-amino acids and their precursors. rsc.orgresearchgate.net The catalyst-free Strecker reaction in water using acetone (B3395972) cyanohydrin as a cyanide source highlights modern efforts to develop more efficient and environmentally benign synthetic methods for this class of compounds. rsc.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3010-05-7 |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | (benzylamino)acetonitrile |

| Physical Form | Yellow to Brown Liquid to Sticky Oil to Semi-Solid |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Research Significance of the this compound Scaffold

The core structure of this compound serves as a valuable scaffold in synthetic and medicinal chemistry. Its significance stems from its utility as a versatile intermediate for constructing a wide array of more complex molecular architectures, many of which exhibit important biological activities. openmedicinalchemistryjournal.comchemscene.com The ability to modify both the amine and nitrile functionalities allows for the generation of diverse chemical libraries for drug discovery.

Research has demonstrated that derivatives built upon the benzylamino scaffold are of significant interest for various therapeutic applications:

Pancreatic β-cell Protection: Analogs of N-(2-(benzylamino)-2-oxoethyl)benzamide have been identified as a novel scaffold for agents that protect pancreatic β-cells from stress-induced death. One potent compound, WO5m, emerged from these studies, suggesting a promising modality for diabetes treatment. nih.gov

PPARα Agonism: The 4-benzyloxy-benzylamino chemotype has been explored as a source of potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. These compounds are investigated as potential treatments for retinal disorders like diabetic retinopathy. nih.gov

Tyrosinase Inhibition: Based on the structure of a known tyrosinase inhibitor, researchers designed and synthesized (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives. These compounds, which retain the benzylamino moiety, have shown potent tyrosinase inhibitory activity, making them promising candidates for treating hyperpigmentation-related diseases. mdpi.com

APJ Receptor Agonism: A drug-like small molecule agonist for the apelin (APJ) receptor was discovered, and initial structure-activity relationship studies identified a derivative, (S)-N-(2-(benzylamino)-1-cyclohexyl-2-oxoethyl)-5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, as part of the exploration of this new scaffold. nih.gov

Kinase Inhibition: The benzylamino functional group is a key component in the design of inhibitors for colony-stimulating factor 1 receptor (CSF1R), a target in oncology. Pyrrolo[2,3-d]pyrimidine analogs incorporating a 6-(benzylamino)pyridin-3-yl) moiety have been synthesized and evaluated for their inhibitory activity. mdpi.com

Table 2: Examples of Bioactive Scaffolds Derived from Benzylamino Structures

| Scaffold/Derivative Name | Target/Application | Research Finding | Citation |

|---|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs | Pancreatic β-cell protection (Diabetes) | Discovery of a novel scaffold with potent protective activity against ER stress-induced cell death. | nih.gov |

| 4-Benzyloxy-benzylamino chemotype | PPARα Agonism (Retinal Disorders) | Evolution of a lead compound to second-generation analogs with high potency and selectivity. | nih.gov |

| (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one | Tyrosinase Inhibition (Hyperpigmentation) | Design of a simplified scaffold leading to a competitive inhibitor with strong antioxidant activity. | mdpi.com |

Evolution of Research Perspectives on this compound

The scientific perspective on this compound and related α-amino nitriles has evolved considerably over time. Initially valued primarily as straightforward synthetic intermediates for producing amino acids and other fundamental organic molecules, their role has expanded dramatically with the rise of modern drug discovery.

Early research focused on establishing fundamental synthetic routes, such as the Strecker reaction and other nucleophilic substitutions, to access this class of compounds. rsc.orgniscpr.res.in The primary interest was in the predictable reactivity of the amine and nitrile groups for subsequent chemical transformations.

More recently, the focus has shifted towards recognizing the this compound scaffold as a "privileged" structure in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for developing new therapeutic agents. The evolution is evident in the highly specific applications now being pursued. For instance, research has progressed from the general synthesis of benzylamino compounds to the rational design of specific derivatives intended to modulate the activity of a single enzyme or receptor with high selectivity. nih.govmdpi.com

This evolution is also reflected in synthetic methodology. While classic methods remain important, there is a growing emphasis on developing more efficient, sustainable, and "green" protocols. The development of catalyst-free Strecker reactions in water is a prime example of this trend, moving away from harsh reagents and organic solvents. rsc.orgresearchgate.net Furthermore, contemporary research often involves the synthesis of increasingly complex derivatives where the simple benzylaminoacetonitrile core is elaborated with intricate heterocyclic systems to fine-tune biological activity and pharmacokinetic properties. mdpi.comarkat-usa.org This progression from a simple building block to a key component in sophisticated drug design underscores the enduring and evolving importance of this compound in chemical research.

Structure

3D Structure

特性

IUPAC Name |

2-(benzylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCONHAJXGRUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287353 | |

| Record name | 2-(benzylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-05-7 | |

| Record name | 3010-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzylamino Acetonitrile and Its Derivatives

Established Synthetic Pathways

The formation of 2-(benzylamino)acetonitrile and its derivatives is achieved through several reliable and well-documented synthetic routes. These pathways are broadly categorized by their operational approach—such as combining all reactants in a single vessel—or by their underlying chemical mechanism, including nucleophilic substitution and catalyzed condensations.

One-pot, multi-component reactions represent a highly efficient strategy for synthesizing α-aminonitriles, valued for their atom economy and operational simplicity. The most prominent example is the Strecker reaction, which combines a carbonyl compound (like formaldehyde (B43269) or benzaldehyde), an amine (such as benzylamine), and a cyanide source in a single reaction vessel. nih.govnih.gov This approach avoids the need to isolate intermediates, thereby saving time, solvents, and resources.

Numerous catalysts have been developed to facilitate these one-pot syntheses, enhancing reaction rates and yields. For instance, indium powder has been shown to be a highly effective catalyst for the three-component Strecker reaction in water, accommodating a wide range of aldehydes and amines and producing α-aminonitriles in excellent yields. nih.govscribd.com Similarly, bismuth(III) nitrate (B79036) has been used as a non-toxic, reusable catalyst in acetonitrile (B52724), leading to excellent product yields with short reaction times. Other catalytic systems employed in one-pot syntheses include sodium dihydrogen phosphate (B84403), N-methyl imidazolium (B1220033) acetate, and various Lewis acids. cabidigitallibrary.org

Table 1: Comparison of Catalysts in One-Pot α-Aminonitrile Synthesis

| Catalyst | Typical Reactants | Solvent | Key Advantages |

| Indium Powder | Aldehyde, Amine, Trimethylsilyl (B98337) cyanide (TMSCN) | Water | Environmentally benign, excellent yields (79-98%) |

| Bismuth(III) Nitrate | Aldehyde, Amine, TMSCN | Acetonitrile | Reusable catalyst, short reaction times, excellent yields |

| Sodium Dihydrogen Phosphate | Aldehyde, Amine, TMSCN | Ethanol (B145695) | Inexpensive, mild conditions, good to excellent yields |

| N-methyl imidazolium Acetate | Aldehyde, Amine, TMSCN | Ionic Liquid (promoter/media) | Green protocol, catalyst is recoverable, high yields |

A fundamental and direct route to this compound involves a nucleophilic substitution reaction. This pathway typically consists of the reaction between benzylamine (B48309) and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. In this SN2 reaction, the nitrogen atom of the benzylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. This attack displaces the halide ion, forming a new carbon-nitrogen bond and yielding the final product.

To drive the reaction to completion and neutralize the hydrogen halide byproduct that is formed, a base is typically required. Common bases used for this purpose include potassium carbonate or tertiary amines like triethylamine. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile often favored as they can stabilize the transition state, thereby enhancing nucleophilicity.

General Reaction Scheme:

C₆H₅CH₂NH₂ (Benzylamine) + X-CH₂CN (Haloacetonitrile) + Base → C₆H₅CH₂NHCH₂CN (this compound) + Base·HX

This method is versatile, allowing for the synthesis of a wide array of N-substituted α-aminonitriles by varying the starting amine.

The synthesis of α-aminonitriles and related compounds can be effectively promoted by the use of strong bases or alkali catalysts. These catalysts can facilitate key steps in the reaction mechanism, such as deprotonation or the activation of reactants. For example, the condensation of a substituted benzyl (B1604629) cyanide with cyclohexanone (B45756) to produce 2-cyclohexylidene-2-phenyl acetonitrile is effectively carried out in the presence of potassium hydroxide (B78521) (KOH). google.com

In variations of the Strecker reaction, base catalysis can be employed to facilitate the elimination of a leaving group to form an N-acylimine intermediate, which is then trapped by the cyanide nucleophile. nih.gov Furthermore, nucleophilic substitution reactions on α-bromo acetonitrile derivatives have been shown to be significantly improved by the addition of a base like potassium phosphate (K₃PO₄), which increases the yield of the fluorinated product. nih.gov These examples highlight the role of alkaline conditions in promoting condensation and substitution pathways that lead to the formation of nitrile compounds.

The Strecker reaction, first reported in 1850, is a cornerstone method for the synthesis of α-aminonitriles. nih.govmdpi.com The classic reaction involves three components—an aldehyde, an amine, and a cyanide source—condensing to form an α-aminonitrile. nih.gov The mechanism proceeds via the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of a cyanide ion to the imine carbon. organic-chemistry.org Over the decades, numerous variations have been developed to improve the reaction's efficiency, safety, and environmental impact, particularly through the development of novel catalytic systems and reaction media. nih.govmdpi.com

In line with the principles of green chemistry, significant efforts have been made to perform the Strecker reaction under catalyst-free conditions and in environmentally benign solvents like water. nih.gov Conducting the reaction in an aqueous medium is highly attractive as it reduces reliance on toxic organic solvents. It has been demonstrated that the three-component synthesis of α-aminonitriles can proceed efficiently in water, often promoted by a mild agent like indium powder, which itself is considered a green catalyst. nih.gov These "on-water" methods can sometimes enhance reaction rates and selectivity. Such protocols are applicable to a broad scope of aldehydes and amines, providing the desired α-aminonitrile products in high to excellent yields. nih.gov

Table 2: Representative Yields in Aqueous Strecker-Type Reactions

| Aldehyde | Amine | Product Yield (%) |

| Benzaldehyde | Aniline | 98 |

| 4-Chlorobenzaldehyde | Aniline | 96 |

| 2-Naphthaldehyde | Benzylamine | 95 |

| Furfural | Benzylamine | 92 |

| Cyclohexanone | Aniline | 82 |

Data derived from studies using indium powder as a promoter in water. nih.gov

To improve the sustainability and cost-effectiveness of the Strecker synthesis, there is growing interest in using heterogeneous or immobilized catalysts. These systems offer significant advantages, including simplified product purification, catalyst recovery, and the potential for catalyst recycling over multiple reaction cycles.

Several types of solid-supported catalysts have been successfully employed. Montmorillonite KSF, a type of clay, functions as a recyclable solid acid catalyst that facilitates the formation of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN) in excellent yields. organic-chemistry.org Another innovative approach utilizes superparamagnetic iron oxide nanoparticles as a catalyst. This system allows for the easy separation of the catalyst from the reaction mixture using an external magnet, and the catalyst can be reused multiple times without a significant loss of activity. nih.gov Metal-organic frameworks (MOFs) have also emerged as highly effective catalysts, with their defined porous structures and active metal sites facilitating the reaction under solvent-free conditions.

Amidation, Cyclization, and Nucleophilic Substitution Routes

The synthesis of this compound and its derivatives frequently employs foundational organic reactions such as amidation, cyclization, and nucleophilic substitution. These methods are valued for their reliability and the accessibility of starting materials.

Amidation strategies are crucial for creating derivatives that feature an amide bond. A general approach involves the coupling of a carboxylic acid with an amine, such as benzylamine, often facilitated by coupling agents that activate the carboxylic acid. Another route is the oxidative amidation of benzylamines, which provides an alternative pathway to benzamide (B126) derivatives.

Cyclization reactions involving this compound or its precursors lead to the formation of various heterocyclic systems. For instance, intramolecular redox cyclization reactions have been developed for the synthesis of cinnolines from precursors like 2-nitrobenzyl alcohol and benzylamine. Additionally, iodine-catalyzed cyclization of β-ketonitriles with aminopyrazoles demonstrates a method for constructing pyrazolo[1,5-a]pyrimidine (B1248293) cores, a strategy applicable to derivatives of this compound.

Nucleophilic substitution remains a cornerstone for the synthesis of the parent compound and its analogs. A common method involves the reaction of a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, with benzylamine. In this SN2 reaction, the amine functions as the nucleophile, displacing the halide. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed as a byproduct. This approach is versatile, allowing for the synthesis of a wide array of derivatives by simply varying the substituted benzylamine or the acetonitrile component. For example, derivatives can be synthesized by reacting benzylamine with substituted 2-chloroquinoline-3-carbonitriles, resulting in a C-N coupling to yield 2-(benzylamino)quinoline-3-carbonitrile derivatives.

Novel Synthetic Approaches and Methodological Advancements

Recent progress in synthetic chemistry has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing chemical compounds. These advancements are reflected in the new approaches to synthesizing this compound and its derivatives, emphasizing green chemistry principles and the use of specialized reagents.

Green Chemistry Principles in Synthesis

Adherence to the principles of green chemistry is a significant trend in modern organic synthesis. For α-aminonitriles, this includes the use of benign solvents, catalyst-free systems, and safer reagents.

One major advancement is the use of water as a reaction medium. Water is an environmentally benign solvent, and its use can sometimes enhance reaction rates and selectivity. scispace.com The three-component Strecker reaction, a primary method for α-aminonitrile synthesis, has been successfully performed in water using catalysts like indium powder, which shows high efficiency for a range of aldehydes and amines. scispace.commdpi.com Furthermore, catalyst-free Strecker reactions have been developed in water, utilizing acetone (B3395972) cyanohydrin as a less toxic cyanide source, avoiding the need for hydrogen cyanide gas or alkali metal cyanides. acs.org

Solvent-free reactions represent another green approach, minimizing waste and often reducing reaction times. The synthesis of α-aminonitriles has been achieved in high yields from aldehydes and trimethylsilyl cyanide (TMSCN) without any solvent. nih.gov Other green techniques include the use of ultrasound, which can enhance reaction rates and yields in classical Strecker reactions, providing an energy-efficient and eco-friendly alternative. nih.gov The development of methods that generate HCN in situ from safer, non-toxic precursors like aryl/alkylidene malononitriles also contributes to the greening of α-aminonitrile synthesis. nih.gov

| Green Chemistry Approach | Key Features | Example Reaction |

| Aqueous Medium | Uses water as a benign solvent; can enhance reaction rates. | Indium-catalyzed one-pot, three-component Strecker reaction in water. mdpi.com |

| Catalyst-Free Conditions | Simplifies purification and reduces metal waste. | Strecker reaction in water using acetone cyanohydrin as a cyanide source. acs.org |

| Solvent-Free Synthesis | Minimizes solvent waste and can reduce reaction times. | Reaction of aldehydes with TMSCN in the absence of a solvent. nih.gov |

| Ultrasound-Assisted Synthesis | Improves reaction rates and yields; energy efficient. | Sonochemical Strecker reaction of aldimines with TMSCN in PEG. nih.gov |

| In Situ HCN Generation | Avoids handling of highly toxic cyanide reagents. | TBHP-mediated rearrangement of aryl/alkylidene malononitrile (B47326) with anilines. nih.gov |

Utilization of Specific Reagents and Catalysts

The choice of reagents and catalysts significantly impacts the efficiency and selectivity of the synthesis of this compound. The classic Strecker reaction, which involves the condensation of an aldehyde (like formaldehyde), an amine (benzylamine), and a cyanide source, has been refined through the use of various catalysts.

Lewis acids such as Bismuth(III) nitrate (Bi(NO3)3) have been shown to be efficient, non-toxic, and reusable catalysts for the one-pot, three-component synthesis of α-aminonitriles at room temperature in acetonitrile. rsc.org Similarly, indium powder has been used effectively in aqueous media. mdpi.com Organocatalysts are also gaining prominence as a metal-free alternative. acs.org For instance, β-alanine has been used as an inexpensive and green organocatalyst in tandem reactions that produce complex nitrile derivatives. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions. Microwave irradiation can dramatically reduce reaction times from hours to minutes for benzylations and the synthesis of various heterocyclic nitrile derivatives. mdpi.comresearchgate.net This technology is often combined with solvent-free conditions or the use of high-boiling, polar solvents like acetonitrile or DMF to achieve rapid and efficient heating. nih.gov For example, benzylidenemalononitrile (B1330407) derivatives have been synthesized via Knoevenagel condensation under microwave irradiation in minutes with high yields. acs.org

| Catalyst / Reagent | Reaction Type | Key Advantages |

| Bismuth(III) Nitrate | Strecker Reaction | Inexpensive, non-toxic, reusable, efficient at room temperature. rsc.org |

| Indium Powder | Strecker Reaction | Highly efficient in aqueous media, environmentally benign. mdpi.com |

| β-Alanine | Knoevenagel Condensation | Inexpensive, green organocatalyst for tandem processes. nih.gov |

| Microwave Irradiation | General Synthesis | Drastically reduces reaction times, improves yields. mdpi.comresearchgate.net |

| Trimethylsilyl Cyanide (TMSCN) | Strecker Reaction | Effective cyanide source, allows for mild reaction conditions. nih.govrsc.org |

Asymmetric Synthesis and Stereoselective Approaches

The synthesis of chiral α-aminonitriles is of great importance, as they are precursors to enantiomerically pure α-amino acids. Asymmetric synthesis of this compound derivatives can be achieved through both diastereoselective and enantioselective methods.

Diastereoselective Synthesis

Diastereoselective approaches to α-aminonitriles typically rely on the use of a chiral auxiliary. This involves condensing an aldehyde with a chiral amine, such as a phenylethylamine, to form a chiral imine. nih.gov The subsequent nucleophilic addition of cyanide occurs with facial selectivity, controlled by the stereocenter of the auxiliary, leading to a mixture of diastereomeric α-aminonitriles. These diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched target compound.

One notable method involves using (R)-phenylglycine amide as a chiral auxiliary in a Strecker reaction. This process can be accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. This allows for the isolation of a single diastereomer in high yield and excellent diastereomeric ratio (dr > 99/1). nih.gov Another example is the aldolization of lithiated N-benzyl-N-tert-butylaminoacetonitrile with aldehydes, which can produce diastereomerically pure anti-β-hydroxy-α-aminonitriles. acs.org These strategies, while often requiring stoichiometric amounts of the chiral source, are effective for establishing the desired stereochemistry. acs.org

Enantioselective Methodologies

Catalytic enantioselective synthesis offers a more atom-economical approach to chiral α-aminonitriles by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The catalytic asymmetric Strecker reaction is the most common strategy.

Various chiral catalysts have been developed for this purpose. Chiral zirconium-based catalysts, for example, have been successfully used in the three-component reaction between achiral aldehydes, amines, and a cyanide source like HCN, affording α-amino nitriles with high enantioselectivity. Chiral bicyclic guanidines have also been identified as effective organocatalysts for the addition of HCN to N-benzhydryl imines, yielding (R)-α-amino nitriles in high yields and enantiomeric excesses (ee).

Other successful catalyst systems include those based on titanium and aluminum. A highly active catalyst system comprising a partially hydrolyzed titanium alkoxide and an N-salicyl-β-amino alcohol ligand enables the cyanation of imines at room temperature with up to 98% ee. Similarly, chiral (Salen)AlIII complexes have been shown to catalyze the reaction of aromatic aldimines with HCN, producing α-amido nitrile derivatives with enantiomeric excesses ranging from 79–95%.

| Catalyst System | Chiral Ligand/Auxiliary | Typical Substrate | Achieved Enantioselectivity (ee) |

| Zirconium Catalyst | Chiral BINOL derivative | Aldimines / Aldehydes + Amines | High |

| Organocatalyst | Chiral Bicyclic Guanidine | N-Benzhydryl Imines | High |

| Titanium Catalyst | N-Salicyl-β-amino alcohol | Imines | Up to 98% |

| Aluminum Catalyst | Chiral Salen Ligand | Aromatic Aldimines | 79–95% |

| Chiral Auxiliary | (R)-Phenylglycine amide | Aldehydes | >98% (after conversion) |

Chemical Reactivity and Mechanistic Investigations of 2 Benzylamino Acetonitrile

Reactivity of the Nitrile Functional Group

The nitrile group, characterized by a carbon-nitrogen triple bond (C≡N), is a highly versatile functional group in organic chemistry. The significant difference in electronegativity between the carbon and nitrogen atoms results in a strong dipole, rendering the carbon atom electrophilic. ebsco.com This inherent polarity, combined with resonance structures that place a positive charge on the carbon, makes the nitrile group susceptible to attack by nucleophiles in a manner analogous to a carbonyl group. libretexts.orgopenstax.org

The electrophilic nature of the nitrile carbon is the cornerstone of its reactivity, inviting attack from a wide range of nucleophiles. libretexts.org This addition reaction typically yields an sp²-hybridized imine anion as an intermediate. openstax.orglibretexts.org The stability and subsequent reaction of this intermediate depend on the nucleophile and the reaction conditions.

A notable example is the reaction with Grignard reagents, which attack the electrophilic carbon to form an imine salt. libretexts.org This intermediate can then be hydrolyzed to produce a ketone. libretexts.org Similarly, sulfur-based nucleophiles like cysteamine (B1669678) can react with nitriles through a concerted synchronous mechanism, where the nucleophilic attack by the sulfur atom and protonation of the nitrogen occur simultaneously. nih.gov

Kinetic studies on the addition of benzylamines to activated olefins, such as β-nitrostyrenes in acetonitrile (B52724), provide insight into the mechanisms of nucleophilic addition. researchgate.net These investigations suggest that the reaction can proceed through cyclic transition states, with concurrent proton transfer and bond formation. researchgate.net Although the substrate is different, these studies model the nucleophilic behavior of the amine and the electrophilic nature of activated C-N or C-C multiple bonds.

One of the most common transformations of the nitrile group is hydrolysis, which converts it into a carboxylic acid or an amide. openstax.org This reaction can be catalyzed by either acid or base and generally proceeds through an amide intermediate. libretexts.orglibretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid like hydrochloric acid, the nitrile is heated, typically under reflux. chemguide.co.uk The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. libretexts.orglibretexts.org This allows for the attack of a weak nucleophile like water. libretexts.org The reaction proceeds through an amide intermediate to ultimately yield a free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with sodium hydroxide (B78521) solution, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. openstax.orglibretexts.orgyoutube.com This process also forms an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. chemguide.co.ukyoutube.com Ammonia (B1221849) gas is typically liberated during this reaction. chemguide.co.uk To obtain the free carboxylic acid, the resulting carboxylate salt must be neutralized in a subsequent acidification step. chemguide.co.uk

The outcome of hydrolysis can sometimes be controlled by the reaction conditions; milder conditions may favor the isolation of the amide intermediate, while more vigorous heating drives the reaction to completion to form the carboxylate product. youtube.com

| Hydrolysis Condition | Catalyst/Reagent | Intermediate | Final Product(s) | Source(s) |

| Acidic | Dilute HCl, Heat | Amide | Carboxylic Acid + Ammonium Salt | chemguide.co.uk |

| Basic | NaOH (aq), Heat | Amide | Carboxylate Salt + Ammonia | chemguide.co.uk |

The nitrile group can be readily reduced to a primary amine (R-CH₂NH₂), providing a valuable synthetic route to this class of compounds. openstax.orglibretexts.org

The most common laboratory method for this transformation utilizes a powerful reducing agent like lithium tetrahydridoaluminate (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. openstax.orglibretexts.org This forms an intermediate imine anion, which is stabilized by complexation with the aluminum species. libretexts.orglibretexts.org This complex undergoes a second hydride addition to yield a dianion. openstax.orglibretexts.org An aqueous workup then protonates the dianion to furnish the primary amine. libretexts.orgopenstax.org

Alternatively, catalytic hydrogenation can also be employed to reduce nitriles to primary amines. More recently, electrochemical methods have been developed for the reduction of nitriles. For instance, the electroreduction of acetonitrile to ethylamine (B1201723) has been achieved with high efficiency using copper nanoparticle catalysts, presenting a more sustainable approach. nih.govnih.gov

| Reduction Method | Reagent(s) | Product | Key Mechanistic Steps | Source(s) |

| Chemical Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | Two sequential nucleophilic hydride additions followed by protonation. | libretexts.orgopenstax.orglibretexts.org |

| Catalytic Hydrogenation | H₂, Metal Catalyst | Primary Amine | Catalytic cycle on metal surface. | |

| Electrochemical Reduction | Electric Current, Cu Nanoparticle Catalyst | Primary Amine | Electrocatalytic reduction at the cathode surface. | nih.govnih.gov |

Reactivity of the Amine Functional Group

The secondary amine in 2-(benzylamino)acetonitrile possesses a lone pair of electrons on the nitrogen atom, making it both a base and a nucleophile. As a base, it can readily accept a proton from an acid to form an ammonium salt.

As a nucleophile, the amine can attack a variety of electrophilic centers. libretexts.org Amines are generally considered good nucleophiles, often more so than their alcohol counterparts. libretexts.orgmsu.edu They can participate in reactions such as:

Alkylation: Reaction with alkyl halides to form tertiary amines and, subsequently, quaternary ammonium salts. msu.edu

Acylation: Reaction with acid chlorides or anhydrides to form amides. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. libretexts.org

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines. libretexts.org

Kinetic studies involving the addition of benzylamines to various activated olefins in acetonitrile have shown that these reactions often proceed through a single-step, concerted mechanism. This involves a four-center hydrogen-bonded transition state, allowing for concurrent C-N bond formation and H-transfer.

Intramolecular Cyclization Reactions and Ring Formation

The dual functionality of this compound and related α-amino nitriles allows for intramolecular reactions, leading to the formation of heterocyclic ring systems. These reactions are synthetically valuable for creating complex molecular architectures.

While specific examples starting directly from this compound are specialized, the principles are well-established. For instance, benzyl (B1604629) cations generated in acetonitrile can be scavenged by the solvent to form an N-benzylnitrilium ion. nih.gov If the parent molecule contained other reactive groups, this highly reactive intermediate could be intercepted intramolecularly to form a ring. The N-benzylnitrilium ion can react with a pivalate (B1233124) ion to yield an N-benzylethanimidic pivalic anhydride, which can then rearrange. nih.gov

Other relevant examples of intramolecular cyclization involving amine and nitrile functionalities include:

Base-promoted intramolecular cyclization of 2-(2-formylaryloxy)acetonitriles, which can lead to the formation of benzofuran (B130515) rings. researchgate.net

Intramolecular redox cyclization reactions, such as the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309), demonstrate the potential for complex ring-forming cascades. nih.govrsc.org

The reaction of arylpropargyl amides of electron-deficient alkenes can undergo base-catalyzed intramolecular cyclization to yield benz[f]isoindoline derivatives. rsc.org

These reactions highlight how the strategic placement of reactive groups within a molecule containing an amino nitrile framework can lead to diverse heterocyclic products through intramolecular pathways.

Reaction Mechanisms of Key Transformations

Understanding the step-by-step mechanisms of the key reactions of this compound is crucial for predicting products and optimizing reaction conditions.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

Protonation: The nitrile nitrogen is protonated by the acid catalyst, increasing the electrophilicity of the nitrile carbon. ebsco.comlibretexts.org

Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.

Deprotonation: A proton is lost from the oxygen atom to form an imidic acid (or iminol), a tautomer of an amide.

Tautomerization: The imidic acid tautomerizes to the more stable amide form.

Further Hydrolysis: The amide is then hydrolyzed under acidic conditions (protonation of the carbonyl oxygen followed by water attack and elimination of ammonia) to form the carboxylic acid. openstax.org

Mechanism of Base-Catalyzed Nitrile Hydrolysis:

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming a hydroxy imine anion. openstax.orglibretexts.org

Protonation: The nitrogen anion is protonated by water to give the imidic acid.

Tautomerization: The imidic acid rearranges to the amide.

Further Hydrolysis: A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, expelling an amide anion (NH₂⁻) as the leaving group to give the carboxylic acid. openstax.org

Deprotonation: The highly basic amide anion deprotonates the carboxylic acid to form a stable carboxylate salt and ammonia. youtube.com

Mechanism of Nitrile Reduction with LiAlH₄:

First Hydride Addition: A hydride ion from LiAlH₄ acts as a nucleophile, attacking the nitrile carbon to form an imine anion, which coordinates to an aluminum species. libretexts.orgopenstax.orglibretexts.org

Second Hydride Addition: The intermediate imine-aluminum complex still contains a C=N double bond and can accept a second hydride ion at the carbon atom. openstax.orglibretexts.org This results in a dianion coordinated to aluminum.

Protonation: During the aqueous workup, water is added to protonate the dianion, yielding the final primary amine product. libretexts.org

Elucidation of Reaction Mechanisms

The chemical reactivity of this compound is defined by the interplay between its secondary amine and α-aminonitrile functional groups. As a class, α-aminonitriles are recognized as versatile synthetic intermediates, largely owing to the reactivity of the nitrile moiety. bohrium.com Theoretical calculations and experimental observations suggest that α-aminonitriles are generally more reactive than their non-aminated counterparts. nih.gov

The primary reaction pathway for the nitrile group in this compound is hydrolysis, which can proceed under either acidic or basic conditions to ultimately yield an α-amino acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis follows a well-established A-2 mechanism, which involves a rapid initial protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule. This rate-determining step leads to the formation of a tetrahedral intermediate, which, after a series of proton transfers, rearranges to form an amide intermediate (N-benzylglycinamide). This amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid (N-benzylglycine) and an ammonium ion. youtube.com

Base-Catalyzed Hydrolysis: In a basic medium, the mechanism is initiated by the direct nucleophilic attack of a hydroxide ion on the unactivated, yet still electrophilic, nitrile carbon. youtube.com This step, which is generally slower than the acid-catalyzed pathway due to the lower electrophilicity of the nitrile, forms a negatively charged intermediate. This intermediate is then protonated by water to form an imidic acid tautomer, which rapidly rearranges to the more stable amide. If the reaction conditions are sufficiently forcing (e.g., vigorous reflux), the amide intermediate will undergo further hydrolysis via nucleophilic acyl substitution to produce a carboxylate salt and ammonia. An acidic workup then yields the final α-amino acid product. youtube.com

Beyond hydrolysis, the α-aminonitrile moiety can react with other nucleophiles. For instance, α-aminonitriles can be trapped by aminothiols, such as cysteine, to form heterocyclic intermediates like thiazolines, which can subsequently be hydrolyzed to dipeptides. nih.gov

Intermediate Formation and Characterization

The multi-step nature of reactions involving this compound leads to the formation of distinct, often transient, intermediates. While specific characterization studies on this compound itself are not extensively detailed in the literature, the intermediates can be inferred from the established mechanisms of its functional groups and closely related compounds.

During the hydrolysis of the nitrile group, the formation of an amide intermediate is a key mechanistic feature under both acidic and basic conditions. youtube.com For this compound, this intermediate would be N-benzylglycinamide . In acidic hydrolysis, the initial protonated nitrile is the first reactive intermediate formed, which facilitates the subsequent attack by water. youtube.com The process proceeds through a tetrahedral intermediate before rearranging to the amide.

The synthesis of α-aminonitriles via the Strecker reaction, a process closely related to their reactivity, involves the formation of a tetrahedral intermediate following the amine's attack on a carbonyl, which then eliminates water to form a crucial iminium ion . It is this electrophilic iminium ion that is subsequently attacked by the cyanide nucleophile. masterorganicchemistry.com

In reactions with aminothiols, α-aminonitriles form 5- or 6-membered ring heterocyclic intermediates , such as thiazolines, before subsequent hydrolysis. nih.gov

Furthermore, studies on the closely related compound benzylamine reacting with carbon dioxide in the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) in acetonitrile have allowed for the characterization of reaction intermediates and products by NMR spectroscopy. mdpi.com The initial reaction is proposed to form an acyl-ammonium intermediate , which is rapidly deprotonated to furnish a carbamic carboxylate intermediate . researchgate.net Spectroscopic analysis (¹H and ¹³C NMR) of the resulting solution confirms the presence of a stable DBUH⁺ carbamate (B1207046) ion pair . Under conditions with a substoichiometric amount of base (e.g., 0.5 equivalents), NMR data are consistent with the formation of a DBU salt of bis-benzylbicarbamate , indicating a more complex equilibrium. mdpi.com

| Intermediate | Preceding Reactant(s) | Reaction Type | Method of Inference/Characterization |

| Protonated Nitrile | This compound + H⁺ | Acid-Catalyzed Hydrolysis | Mechanistic Proposal youtube.com |

| Amide (N-benzylglycinamide) | Tetrahedral Intermediate | Hydrolysis (Acidic or Basic) | Mechanistic Proposal / Product Isolation youtube.com |

| Iminium Ion | Aldehyde + Amine | Strecker Synthesis | Mechanistic Proposal masterorganicchemistry.com |

| Thiazoline | α-Aminonitrile + Aminothiol | Nucleophilic Addition/Cyclization | Mechanistic Proposal / Product Analysis nih.gov |

| Benzylcarbamic Acid | Benzylamine + CO₂ | CO₂ Fixation | Mechanistic Proposal / NMR Spectroscopy researchgate.net |

| DBUH⁺ Carbamate Ion Pair | Benzylamine + CO₂ + DBU | CO₂ Fixation | ¹H and ¹³C NMR Spectroscopy mdpi.com |

| DBU Salt of bis-benzylbicarbamate | Benzylamine + CO₂ + 0.5 eq. DBU | CO₂ Fixation | ¹³C NMR Spectroscopy mdpi.com |

CO₂-Fixation Reactions in the Presence of Related Compounds

The secondary amine group in this compound is structurally similar to benzylamine, a compound that has been investigated as a promising solvent for carbon dioxide capture. researchgate.netmdpi.com Amine-based solvents are a mature technology for capturing CO₂ from industrial sources, relying on a reversible chemical reaction between the amine and CO₂. mdpi.combellona.org

Primary and secondary amines, like benzylamine, react with CO₂ to form carbamates. mdpi.com The reaction mechanism in aqueous solutions is often described by two competing models: the zwitterion mechanism and the termolecular mechanism. researchgate.net In the zwitterion mechanism, the amine performs a nucleophilic attack on CO₂ to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form the carbamate. The termolecular mechanism proposes a concerted reaction where the amine attacks CO₂ while a second base molecule simultaneously removes the proton. researchgate.net

Kinetic studies on the absorption of CO₂ into aqueous benzylamine solutions have demonstrated its high reactivity. Compared to the benchmark solvent monoethanolamine (MEA), benzylamine exhibits a lower activation energy, indicating a smaller energy barrier for the reaction. researchgate.net This translates to faster reaction kinetics.

| Amine Solvent | Concentration (mass %) | Temperature (°C) | Second-Order Rate Constant (k₂) (m³ kmol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Benzylamine (BZA) | 5-30 | 30 | 41,703 | ~26-28 |

| Monoethanolamine (MEA) | 30 | 30 | 7,560 | ~44 |

Data compiled from kinetic studies. researchgate.netmdpi.com

In aprotic solvents like acetonitrile, the reaction between benzylamine and CO₂ in the presence of a base leads to the formation of a carbamate salt. mdpi.com This process is highly efficient and can be used for the in situ, reversible protection of primary amines during chemical synthesis. mdpi.com The reaction boosts the conversion rate in other chemical processes, such as the photocatalytic oxidative coupling of benzylamines to imines, by creating a benzylcarbamic acid intermediate which has more favorable electron donor properties.

The CO₂ loading capacity, a measure of the moles of CO₂ captured per mole of amine, is another critical parameter. While primary amines like benzylamine react quickly, they are theoretically limited to a loading capacity of 0.5 due to the formation of the carbamate, which consumes two amine molecules per molecule of CO₂. However, some studies have reported higher loadings under certain conditions, suggesting the formation of bicarbonates. mdpi.com

Biological and Pharmacological Research of 2 Benzylamino Acetonitrile and Its Analogs

Antimicrobial and Antibacterial Activities

The quest for novel antimicrobial agents has led researchers to explore the potential of various chemical entities, including derivatives of 2-(benzylamino)acetonitrile. These compounds have demonstrated noteworthy activity against a range of bacterial pathogens, prompting further investigation into their efficacy and the structural features that govern their potency.

Efficacy Against Bacterial Strains

Studies have shown that analogs of this compound possess the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which incorporate a benzylamino moiety, displayed good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, certain 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have been found to be effective against S. aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) recorded. nih.gov

The following table summarizes the antimicrobial activity of selected benzylamino-containing compounds against various bacterial strains:

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | 32 | 32-64 |

| Staphylococcus epidermidis | 32 | 32-64 | |

| Escherichia coli | >64 | >64 | |

| Pseudomonas aeruginosa | >64 | >64 | |

| N-substituted-β-amino acid derivatives | Staphylococcus aureus | 31.2 - 500 | - |

| Micrococcus luteum | 15.6 - 500 | - | |

| Phenylamino-substituted 1,4-benzoquinones | Pseudomonas aeruginosa | 16 - 128 | - |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 - 128 | - |

It is important to note that the activity can be highly dependent on the specific structural modifications of the parent compound. For example, while some carbazole (B46965) derivatives showed potent activity against Gram-positive bacteria, they were less effective against Gram-negative strains like E. coli and P. aeruginosa. nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The effectiveness of benzylaminoacetonitrile analogs as antimicrobial agents is intrinsically linked to their chemical structure. Research into the structure-activity relationship (SAR) has revealed several key factors that influence their potency.

A significant factor is the hydrophobicity of the molecule. Studies on benzylamine (B48309) derivatives have shown a correlation between increased hydrophobicity and enhanced antimicrobial activity. nih.gov The lipophilic nature of the molecule can facilitate its passage across the bacterial cell membrane, leading to greater efficacy. However, there is often an optimal level of hydrophobicity, beyond which activity may decrease.

The nature and position of substituents on the aromatic rings also play a crucial role. For instance, in a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, derivatives without substituents on the benzene (B151609) ring or those with small substituents like methyl or methoxyl groups in the para-position exhibited higher activity against S. aureus and B. subtilis. researchgate.net This suggests that steric hindrance and electronic effects of the substituents can significantly impact the interaction of the compound with its bacterial target.

Anti-inflammatory Properties

While research into the direct anti-inflammatory effects of this compound is limited, studies on related compounds containing N-acetylated amino groups, such as N-acetylcysteine (NAC), have demonstrated significant anti-inflammatory properties. NAC has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophages activated by lipopolysaccharide (LPS). nih.gov The mechanism of action is thought to involve the modulation of immune functions and the inhibition of the NF-κB signaling pathway. nih.govresearchgate.net

Although not direct analogs, these findings suggest that the aminoacetonitrile (B1212223) scaffold could potentially be modified to incorporate features that confer anti-inflammatory activity. Further research is warranted to explore the anti-inflammatory potential of this compound and its derivatives and to elucidate the specific structural requirements for such activity.

Antitumor and Anticancer Potential

The benzylaminoacetonitrile scaffold has also been investigated for its potential in cancer therapy. Various analogs have demonstrated the ability to inhibit the growth of cancer cells and induce cell death, making them interesting candidates for the development of new anticancer agents.

Inhibition of Cancer Cell Proliferation

A number of studies have reported the cytotoxic activity of benzylaminoacetonitrile analogs against various cancer cell lines. For example, certain ferrocene-acrylonitrile hybrids incorporating a benzylamino-like structure have shown moderate antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cell lines, with GI50 values (the concentration causing 50% growth inhibition) in the micromolar range. nih.gov

Similarly, a series of acrylamide–PABA hybrids, which can be considered structural analogs, were evaluated for their antiproliferative activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines. One particular analog with a furan (B31954) group demonstrated potent activity against MCF-7 cells, with a notable IC50 value of 1.83 μM. rsc.org

The following table presents the cytotoxic activity of selected benzylamino-containing derivatives against different cancer cell lines:

| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) |

| Ferrocene-acrylonitrile hybrids | MCF-7 (Breast) | 23 - 44 |

| MDA-MB-231 (Breast) | 9 - 41 | |

| Acrylamide–PABA hybrid (4j) | MCF-7 (Breast) | 1.83 |

| 3-benzylamino-β-carboline derivatives | HeLa S-3 (Cervical) | - |

These findings highlight the potential of the benzylaminoacetonitrile scaffold as a starting point for the design of novel anticancer agents. The specific substitutions on the benzyl (B1604629) and acetonitrile (B52724) moieties appear to be critical in determining the potency and selectivity of these compounds against different cancer cell types.

Mechanisms of Cytotoxicity

The anticancer effects of benzylaminoacetonitrile analogs are believed to be mediated through various mechanisms that ultimately lead to cancer cell death. One of the key mechanisms identified is the induction of apoptosis, or programmed cell death.

Studies on 3-benzylamino-β-carboline derivatives have shown that these compounds can induce apoptosis in human carcinoma cells. nih.gov This process is often accompanied by the arrest of the cell cycle at specific checkpoints. For instance, the same 3-benzylamino-β-carboline derivatives were found to cause cell cycle arrest in the G2/M phase. nih.gov Similarly, certain benzimidazole (B57391) derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. mdpi.com

Another potential mechanism of action is the inhibition of critical cellular enzymes. For example, some acrylamide–PABA analogs are thought to exert their antiproliferative effects through the inhibition of tubulin polymerization, a process essential for cell division. rsc.org The molecular docking studies of one such compound revealed a good fit into the active site of tubulin. rsc.org

Furthermore, the induction of apoptosis by these compounds can involve the modulation of key regulatory proteins. In the case of the acrylamide–PABA analog, it was found to promote apoptosis in MCF-7 cells by increasing the expression of apoptotic markers such as p53, Bax, and caspase 9, while affecting the expression of the anti-apoptotic protein Bcl-2. rsc.org These findings suggest that benzylaminoacetonitrile derivatives can trigger multiple signaling pathways within cancer cells to exert their cytotoxic effects.

Neurological Activities

Research into analogs of this compound has revealed significant neurological activities, particularly in the domain of anticonvulsant effects. These studies have been crucial in understanding the structure-activity relationships that govern their therapeutic potential.

Analogs of this compound, specifically N-benzyl-2-acetamidopropionamide derivatives, have demonstrated potent anticonvulsant properties in preclinical models. The primary method for this evaluation is the maximal electroshock (MES) seizure test, which assesses a compound's ability to prevent the spread of seizures.

In these studies, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide, known as Lacosamide, has been identified as a particularly effective agent. Evaluation of its individual stereoisomers showed that the main anticonvulsant activity is associated with the (R)-configuration. For instance, the median effective dose (ED₅₀) for (R)-18 in the MES test in mice was 4.5 mg/kg, whereas the ED₅₀ for its (S)-enantiomer was greater than 100 mg/kg. This highlights a significant stereospecificity for the anticonvulsant effect.

Further structure-activity relationship (SAR) studies have explored various substitutions on the N-benzyl group and at other positions. It was found that non-bulky, 4'-substituted derivatives generally exhibit excellent activity, regardless of their electronic properties. For example, 4'-fluoro, 4'-chloro, 4'-azido, and 4'-trifluoromethoxy derivatives showed pronounced anticonvulsant effects in both mice (MES ED₅₀ = 3.6–8.4 mg/kg) and rats (MES ED₅₀ = 1.0–3.9 mg/kg). These values were comparable to or better than the parent compound. Similarly, replacing the methoxy (B1213986) group with other small alkoxy groups, such as an ethoxy group, also resulted in compounds with significant potency.

The anticonvulsant activity of these compounds often compares favorably to established antiepileptic drugs like phenytoin (B1677684). For instance, the ED₅₀ value for N-benzyl-2-acetamido-3-methoxypropionamide in rats (3.9 mg/kg, p.o.) was significantly lower than that for phenytoin (23 mg/kg, p.o.).

| Compound | Species | Route | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse | i.p. | 4.5 | |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Mouse | i.p. | >100 | |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Rat | p.o. | 3.9 | |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | i.p. | 17.3 | |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat | p.o. | 19 | |

| (R)-N-(4'-Azido)benzyl 2-Acetamido-3-methoxypropionamide ((R)-34) | Mouse | i.p. | 3.6 | |

| (R)-N-(4'-Azido)benzyl 2-Acetamido-3-methoxypropionamide ((R)-34) | Rat | p.o. | 1.0 | |

| Phenytoin (Standard) | Mouse | i.p. | 6.5 | |

| Phenytoin (Standard) | Rat | p.o. | 23 |

Epilepsy is characterized by excessive synchronous neuronal discharges in the brain. Many antiepileptic drugs exert their effects by interacting with neurotransmitter systems, either by enhancing the action of the inhibitory neurotransmitter GABA or by blocking the receptors of the excitatory neurotransmitter glutamate.

However, research on Lacosamide, a prominent N-benzyl-2-acetamidopropionamide analog, indicates that its mechanism of action does not involve direct interaction with common neurotransmitter receptors. Extensive radioligand binding studies have shown that Lacosamide does not significantly bind to a wide array of receptor sites, including AMPA, kainate, NMDA, GABAₐ, GABAₑ, dopaminergic, serotonergic, adrenergic, muscarinic, or cannabinoid receptors. Furthermore, it does not inhibit the reuptake of neurotransmitters like norepinephrine, dopamine, or serotonin.

Instead of directly targeting neurotransmitter receptors, the primary mechanism for this class of compounds is believed to be the selective enhancement of the slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting normal neuronal function. This modulation is distinct from many other antiepileptic drugs that affect the fast inactivation of these channels. An additional potential mechanism involves interaction with the collapsin response mediator protein 2 (CRMP-2), a protein involved in neuronal differentiation and axonal outgrowth, though its precise role in seizure control remains to be fully elucidated.

Tyrosinase Inhibition and Anti-Melanogenic Effects

Beyond their neurological applications, analogs of this compound have been investigated for their dermatological potential, specifically as inhibitors of melanin (B1238610) synthesis. Hyperpigmentation disorders are often linked to the overproduction of melanin, a process in which the enzyme tyrosinase plays a critical role.

Mushroom tyrosinase is widely used as a screening tool for identifying potential inhibitors of melanogenesis. Studies on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives, which are structurally related to this compound, have identified potent inhibitors of this enzyme.

Several BABT derivatives demonstrated greater inhibitory activity than kojic acid, a well-known tyrosinase inhibitor. The most significant activity was observed in compounds with specific hydroxylation patterns on the benzylidene ring. For example, derivative 8 , (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, was found to be a particularly potent inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 0.29 µM when L-tyrosine was the substrate. This was approximately 106 times more potent than kojic acid (IC₅₀ = 30.83 µM). Another derivative, 7 , (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one, also showed strong inhibition. Kinetic analysis revealed that these compounds act as competitive inhibitors, suggesting they bind to the enzyme's active site.

| Compound | IC₅₀ (µM) with L-Tyrosine | IC₅₀ (µM) with L-DOPA | Reference |

|---|---|---|---|

| Derivative 7 | 1.51 ± 0.12 | 13.62 ± 0.52 | |

| Derivative 8 | 0.29 ± 0.02 | 1.04 ± 0.05 | |

| Kojic Acid (Standard) | 30.83 ± 1.13 | 33.27 ± 1.25 |

The inhibitory effects observed on isolated mushroom tyrosinase have been successfully translated to cellular models. In experiments using B16F10 murine melanoma cells, which are commonly used to study melanogenesis, potent analogs significantly reduced melanin production.

Derivative 8 demonstrated a superior ability to inhibit melanin production compared to kojic acid. At a concentration of 5 µM, derivative 8 showed a more potent inhibitory effect on melanin synthesis than kojic acid at 20 µM. This anti-melanogenic effect was directly linked to the inhibition of cellular tyrosinase activity in a concentration-dependent manner. These findings confirm that the tyrosinase inhibitory action of these compounds is effective within a cellular environment, making them promising candidates for addressing hyperpigmentation.

Oxidative stress is known to be involved in melanogenesis. Therefore, compounds that possess antioxidant properties may also contribute to the inhibition of melanin production. Research has shown that some of the most effective tyrosinase-inhibiting this compound analogs also exhibit significant antioxidant activity.

Derivative 8 was found to be a strong antioxidant, capable of scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. This dual-action—direct inhibition of tyrosinase and reduction of oxidative stress—suggests a multifaceted approach to controlling melanogenesis. The combination of these activities enhances the potential of these compounds as effective agents for treating hyperpigmentation-related conditions.

Other Investigated Biological Activities

Antifungal Activities

While comprehensive studies on the antifungal properties of this compound are not extensively documented, research into structurally related compounds suggests the potential of its derivatives as antifungal agents. The benzylamine moiety is a key feature in several classes of compounds that have been evaluated for their efficacy against pathogenic fungi.

For instance, derivatives of benzylamine antimycotics that feature an additional phenyl group in their side chain have been synthesized and assessed for their antifungal activity. nih.gov The potency of these compounds was found to be highly dependent on the spatial arrangement and the nature of the spacer between the two phenyl groups. nih.gov This line of research led to the identification of highly active compounds with a 4-benzylbenzylamine side chain, which demonstrated significantly enhanced efficacy, particularly against Candida albicans. nih.gov

Furthermore, studies on other synthetic compounds incorporating benzyl groups, such as benzyl bromide derivatives, have shown strong antifungal properties. nih.gov These derivatives were particularly effective against Candida albicans and Candida krusei. nih.gov Similarly, the synthesis of N-substituted benzimidazoles and maleimide (B117702) derivatives containing imidazole (B134444) moieties has yielded compounds with significant activity against various pathogenic fungi. nih.govkthmcollege.ac.in These findings underscore the importance of the benzyl and related nitrogen-containing scaffolds in the design of new antifungal agents. The structural similarity of the benzylamino group in this compound to these active compounds suggests that its analogs could be promising candidates for further antifungal drug discovery.

Potential as Therapeutic Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, known for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov The structure of this compound, containing a basic secondary amine and an aromatic ring, positions it as a simple synthetic analog of naturally occurring alkaloids, such as benzylisoquinoline alkaloids. This structural resemblance suggests that its derivatives could serve as a basis for the development of novel therapeutic agents.

The therapeutic potential of alkaloids is vast, with many plant-derived alkaloids currently used in medicine or serving as leads for drug discovery. nih.govresearchgate.net Research into various alkaloids has demonstrated their ability to interact with biological targets such as enzymes and receptors, leading to therapeutic effects against a variety of diseases. For example, some alkaloids exhibit anti-inflammatory action by modulating pathways involving nuclear factor-κB and cyclooxygenase-2 (COX-2). nih.gov Others have shown neuroprotective properties through the inhibition of enzymes like acetylcholinesterase. nih.gov

The this compound scaffold is a versatile building block for creating more complex molecules with potential therapeutic applications. Its derivatives have been explored for various biological activities, which aligns with the diverse therapeutic profiles of natural alkaloids. The investigation of these synthetic analogs provides an opportunity to develop new therapeutic agents with potentially improved pharmacological properties. researchgate.net

Interaction Studies with Biological Systems

Ligand Binding Affinity Investigations

Understanding the interaction between a compound and its biological target is fundamental in drug discovery. For derivatives of this compound, computational modeling techniques such as molecular docking are valuable tools for predicting their binding affinity to specific proteins. These in silico methods can assess key interactions, including hydrogen bonding and hydrophobic enclosure, which are crucial for stable ligand-protein complex formation. nih.gov

Molecular docking studies can provide insights into how these compounds fit into the active site of a target protein and can help in understanding their structure-activity relationships. ukm.mysemanticscholar.org For example, docking simulations of benzimidazole derivatives, which share structural similarities with benzylamino compounds, with the Epidermal Growth Factor Receptor (EGFR) have shown that hydrogen bonds and hydrophobic interactions with the phenyl group are important for binding. ukm.my Such studies help in the rational design of more potent and selective inhibitors. The binding affinity is often quantified by the binding energy, with lower values indicating a more stable complex. nih.govsemanticscholar.org

These computational predictions are typically validated through in vitro assays that measure parameters like the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Toxicological Assessments and Safety Profiles in Biological Models

Specific toxicological data for this compound is not extensively available in the public domain. However, the toxicology of related nitrile compounds, particularly acetonitrile, has been studied. nih.gov A primary toxicological concern for nitriles is the potential for metabolic release of cyanide. nih.gov This process is typically slow and occurs through hepatic metabolism. nih.gov

Studies on acetonitrile have shown that it can be absorbed through various routes, including the skin, inhalation, and ingestion, with the potential for acute poisoning. nih.gov In animal studies, subacute exposure to acetonitrile has led to changes in hemograms and histopathological changes in the lungs. nih.gov Developmental toxicity studies in pregnant animals have indicated that inhalation of high concentrations of acetonitrile can lead to malformations in offspring, primarily at levels that are also toxic to the mother. nih.govepa.gov

It is important to note that direct extrapolation of toxicity data from acetonitrile to this compound should be done with caution due to structural differences. There is a lack of information regarding the chronic toxicity and carcinogenic potential of this compound. nih.gov In vitro and in vivo toxicity studies are essential to establish the safety profile of any new potential therapeutic agent. researchgate.netnih.govbiorxiv.org

Enzyme Inhibition Kinetics

The this compound scaffold has been utilized in the design of various enzyme inhibitors. Understanding the kinetics of how these compounds inhibit their target enzymes is crucial for their development as therapeutic agents. Enzyme inhibition can be broadly categorized as reversible or irreversible. uobaghdad.edu.iq Reversible inhibition is further classified into competitive, non-competitive, and uncompetitive inhibition, each with a distinct mechanism and kinetic profile. researchgate.netyoutube.com

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it results in an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). youtube.com

Non-competitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's catalytic efficiency. This type of inhibitor can bind to both the free enzyme and the enzyme-substrate complex. It leads to a decrease in Vmax without affecting Km. youtube.com

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km. youtube.com

Kinetic studies are performed to determine these parameters and the inhibition constant (Ki), which quantifies the potency of the inhibitor. nih.gov Graphical methods, such as Lineweaver-Burk plots, are often used to analyze the data and determine the type of inhibition. embrapa.br Such analyses are essential for understanding the mechanism of action and for optimizing the structure of the inhibitor to improve its efficacy. mdpi.comconfluencediscovery.com Derivatives of the benzylamino scaffold have shown inhibitory activity against enzymes like tyrosinase and various kinases, highlighting the importance of kinetic studies in characterizing these potential drugs.

Table 1: Investigated Biological Activities of this compound Analogs

| Biological Activity | Key Findings |

|---|---|

| Antifungal Activity | Analogs with a 4-benzylbenzylamine side chain show high potency against Candida albicans. nih.gov |

Table 2: Interaction Studies with Biological Systems

| Study Type | Methodology | Key Parameters |

|---|---|---|

| Ligand Binding Affinity | Molecular Docking, In vitro assays | Binding Energy, Hydrogen Bonds, Hydrophobic Interactions, IC50 nih.govukm.my |

| Toxicological Assessment | In vitro and In vivo models | LD50, LC50, NOAEL, Developmental Toxicity nih.govepa.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzyl bromide |

| Candida albicans |

Advanced Analytical and Spectroscopic Characterization of 2 Benzylamino Acetonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 2-(benzylamino)acetonitrile. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The proton NMR spectrum of this compound provides precise information about the number and types of hydrogen atoms present. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) (CH₂) groups give rise to distinct singlets. The protons of the benzyl methylene group adjacent to the nitrogen and the phenyl ring are observed at approximately δ 3.8 ppm, while the methylene group adjacent to the nitrile is found at around δ 3.5 ppm. A broad singlet, characteristic of the N-H proton of the secondary amine, is also typically observed.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.2-7.4 | Multiplet | 5H | Aromatic (C₆H₅) |

| 3.8 | Singlet | 2H | Benzyl (C₆H₅CH ₂) |

| 3.5 | Singlet | 2H | Acetonitrile (B52724) (CH ₂CN) |

Note: Data is typically recorded in CDCl₃. The chemical shift of the N-H proton can vary depending on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atom of the nitrile group (C≡N) is characteristically found downfield, around δ 117 ppm. The aromatic carbons of the phenyl ring resonate in the δ 127-138 ppm region. The benzylic methylene carbon (C₆H₅C H₂) appears at approximately δ 53 ppm, and the methylene carbon of the acetonitrile moiety (C H₂CN) is observed at around δ 36 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 138 | Quaternary Aromatic (C) |

| 129 | Aromatic (CH) |

| 128 | Aromatic (CH) |

| 127 | Aromatic (CH) |

| 117 | Nitrile (C N) |

| 53 | Benzyl (C H₂C₆H₅) |

Note: Data is typically recorded in CDCl₃.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. These techniques would confirm the connectivity between protons on adjacent carbons (COSY) and directly link protons to their attached carbons (HSQC), providing definitive proof of the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. A sharp, medium-intensity peak around 2250 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The N-H stretch of the secondary amine typically appears as a single, medium-intensity band in the region of 3300-3400 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups are found just below 3000 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy